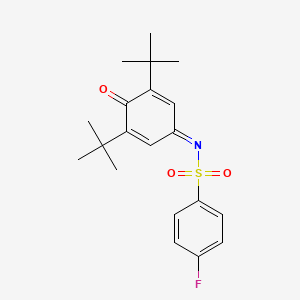

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide and related compounds often involves selective cyclooxygenase-2 inhibitors' synthesis strategies. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share structural similarities, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom in these molecules has been shown to preserve COX-2 potency and notably increase selectivity (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been characterized by various spectroscopic techniques, showing that steric demands and substituent effects significantly influence molecular conformation and reactivity (Yasui et al., 2011).

Chemical Reactions and Properties

Research on similar sulfonamide compounds has highlighted their role in facilitating various chemical reactions. For example, N-fluorobenzenesulfonimide has been used as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide, leading to the efficient synthesis of azepino[4,5-b]indole derivatives (Pang et al., 2019).

Physical Properties Analysis

The synthesis and study of bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, a compound with a similar sulfonamide group, revealed interesting physical properties such as axial chirality and phase transition behavior. These properties are critical for understanding the solid-state polymerization and thermal stability of these molecules (Doan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Oxidation Catalysis

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide, and related sulfonamide-substituted compounds, have been investigated for their potential as oxidation catalysts. These studies focus on the design and solubility range, highlighting the stability of these compounds under oxidative conditions. A significant finding in this area is the successful use of these compounds for the oxidation of olefins, such as cyclohexene, to produce allylic ketones like 2-cyclohexen-1-one, with H2O2 acting as the oxidant. This research indicates a promising avenue for the application of these sulfonamide derivatives in catalyzing oxidation reactions, potentially offering a new class of oxidation catalysts with enhanced stability and solubility properties (Umit Işci et al., 2014).

Electrophilic Fluorination

Another significant application is in the realm of electrophilic fluorination, where derivatives of N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide have been utilized. Specifically, the development of a novel electrophilic fluorinating reagent, which shows an improvement in enantioselectivity for certain fluorination reactions, exemplifies the versatility of these compounds in synthetic chemistry. This advancement underscores the potential for these sulfonamide derivatives to serve as highly selective fluorinating agents, contributing to more efficient and selective synthesis methodologies (H. Yasui et al., 2011).

Eigenschaften

IUPAC Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)22-26(24,25)15-9-7-13(21)8-10-15/h7-12H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPDWIRNRKOMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NS(=O)(=O)C2=CC=C(C=C2)F)C=C(C1=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-4-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)